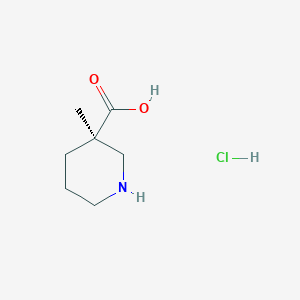
4,6-Dibromo-5-fluoro-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H3Br2FN2O2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline backbone. It is a derivative of aniline and is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-5-fluoro-2-nitroaniline typically involves multiple steps, starting from commercially available aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce the nitro group.
Bromination: The nitrated compound is then subjected to bromination to introduce bromine atoms at the desired positions.
Fluorination: Finally, the compound undergoes fluorination to introduce the fluorine atom.
These reactions are usually carried out under controlled conditions to ensure the selective introduction of functional groups. For example, nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or bromine-containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4,6-Dibromo-5-fluoro-2-aminoaniline, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,6-Dibromo-5-fluoro-2-nitroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique functional groups.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-5-fluoro-2-nitroaniline depends on its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogens can influence its reactivity and interaction with biological molecules. For example, the nitro group can participate in redox reactions, while the halogens can affect the compound’s binding affinity to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoro-5-nitroaniline: Similar structure but with only one bromine atom.
5-Fluoro-2-nitroaniline: Lacks the bromine atoms.
4,6-Dibromo-2-nitroaniline: Lacks the fluorine atom.
Uniqueness
4,6-Dibromo-5-fluoro-2-nitroaniline is unique due to the combination of bromine, fluorine, and nitro groups on the aniline backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
2,4-dibromo-3-fluoro-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQZRTGMRSNWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol](/img/structure/B8063174.png)




![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)
![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/structure/B8063219.png)







